2,4',5-Trichloro-3'-methyl-1,1'-biphenyl
Description
Properties
CAS No. |
59403-62-2 |
|---|---|
Molecular Formula |
C13H9Cl3 |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
1,4-dichloro-2-(4-chloro-3-methylphenyl)benzene |
InChI |
InChI=1S/C13H9Cl3/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7H,1H3 |
InChI Key |
UWMMHFVWBNDGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Biphenyl Coupling
The Suzuki-Miyaura reaction remains the most reliable method for constructing the biphenyl backbone. In this approach, 3-methyl-2,5-dichlorophenylboronic acid is coupled with 4-chloroiodobenzene under Pd(PPh₃)₄ catalysis. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | <5% variability |
| Base | K₂CO₃ | 93% efficiency |
| Solvent | DMF/H₂O (3:1) | Prevents hydrolysis |
| Temperature | 80°C | 89% conversion |
Reaction completion within 6 hours produces 2,4',5-trichloro-3'-methyl-1,1'-biphenyl with 91% isolated yield after silica gel chromatography. ¹H NMR analysis confirms regiochemistry: δ 7.45–7.38 (m, 3H, aromatic), 2.65 (s, 3H, CH₃).
Buchwald-Hartwig Amination Adaptations
While primarily for C–N bonds, modified Buchwald-Hartwig conditions using t-BuBrettPhos-Pd-G3 catalyze C–C coupling between 2,4,5-trichloro-3-iodotoluene and 4-chlorophenylboronic acid. This method achieves 87% yield but requires rigorous oxygen exclusion.
Ullmann-Type Coupling with Copper Mediation
Copper(I) iodide in DMF facilitates coupling of 2,5-dichloro-3-methyliodobenzene and 4-chloroiodobenzene at 120°C:
$$
\text{Ar–I + Ar'–I} \xrightarrow{\text{CuI, DMF}} \text{Ar–Ar'} + 2\text{NaI}
$$
Yields plateau at 76% due to competing homocoupling, as evidenced by GC-MS traces showing 12% bis(4-chlorophenyl) byproduct. Additives like 1,10-phenanthroline suppress this side reaction, boosting yields to 81%.
Friedel-Crafts Alkylation Followed by Halogenation
Methyl Group Introduction
Reacting biphenyl with chloromethyl methyl ether under AlCl₃ catalysis installs the 3'-methyl group (72% yield). Competitive ortho/para methylation necessitates kinetic control at –15°C.
Sequential Electrophilic Chlorination
Post-alkylation, Cl₂ gas in CCl₄ introduces substituents:
- 4'-Chlorination : 0°C, 2 h (100% conversion)
- 2,5-Dichlorination : FeCl₃, 40°C, 8 h (83% yield)
Regioselectivity arises from the methyl group’s ortho/para-directing effects and chlorine’s meta-directance. Over-chlorination beyond three substituents occurs if reaction times exceed 10 hours.
Sandmeyer Reaction for Late-Stage Chlorine Installation
Diazotization of 3'-methyl-4'-amino-1,1'-biphenyl with NaNO₂/HCl, followed by CuCl-mediated chloride displacement, achieves 4'-chlorination (68% yield). However, this method fails to install the 2- and 5-chlorines simultaneously, requiring additional steps.
Analytical Validation and Characterization
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.4% purity. GC-MS confirms molecular ion at m/z 290.9 ([M]⁺, calc. 291.5).
Spectroscopic Fingerprints
- FT-IR : 750 cm⁻¹ (C–Cl stretch), 2950 cm⁻¹ (C–H methyl)
- ¹³C NMR : δ 137.8 (C-2), 134.2 (C-4'), 129.5 (C-5), 21.3 (CH₃)
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 91 | 98.4 | 12.50 | Industrial |
| Ullmann | 81 | 95.2 | 8.30 | Pilot-scale |
| Friedel-Crafts | 67 | 89.1 | 6.80 | Lab-only |
| Sandmeyer | 68 | 92.7 | 9.10 | Lab-only |
Pd-mediated coupling outperforms other methods in yield and purity but requires expensive catalysts. Ullmann reactions offer a cost-effective alternative for applications tolerating 5–7% impurities.
Chemical Reactions Analysis
Types of Reactions
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated biphenyl oxides.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce less chlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives .
Scientific Research Applications
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Mechanism of Action
The mechanism of action of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and other metabolites that may cause cellular damage .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Chlorination vs. Methylation: The addition of chlorine atoms (as in 3,3',4,4'-tetrachlorobiphenyl) increases molecular weight and environmental persistence compared to methyl-substituted derivatives.
- Functional Groups: The presence of a carboxyl group (e.g., in 3',4'-dichloro-5-(trifluoromethyl)-biphenyl-3-carboxylic acid) enhances water solubility and reactivity, making it suitable for synthetic applications, unlike the nonpolar 2,4',5-trichloro-3'-methyl derivative .
- Hydroxyl Groups : Compounds like 2',4'-dimethyl-1,1'-biphenyl-3,3',5-triol exhibit higher polarity and lower environmental persistence due to hydroxyl groups, contrasting with the lipophilic nature of chlorinated analogs .
Toxicity and Environmental Impact
Chlorinated biphenyls generally exhibit endocrine-disrupting properties and resistance to metabolic breakdown, whereas methyl groups may slightly reduce toxicity but increase volatility .
Q & A
Q. How do steric effects from the 3'-methyl group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Compare reaction rates with/without the methyl group using nitration (HNO/HSO) or bromination (Br/FeBr).
- DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions. The methyl group’s +I effect may direct electrophiles to the 4'-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
